molecular formula C11H9NO3 B3022970 (1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid CAS No. 62100-28-1

(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

Cat. No. B3022970
CAS RN: 62100-28-1
M. Wt: 203.19 g/mol
InChI Key: FRPPZAYXMSWNOB-UHFFFAOYSA-N
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Description

“(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid” is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.194 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H9NO3 . More detailed structural analysis would typically involve techniques such as NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (203.194) and molecular formula (C11H9NO3) . More detailed properties such as melting point, boiling point, and density were not found in the available resources .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s used for proteomics research, which involves the large-scale study of proteins .

properties

IUPAC Name

2-(1-methylidene-3-oxoisoindol-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-8-4-2-3-5-9(8)11(15)12(7)6-10(13)14/h2-5H,1,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPPZAYXMSWNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C2=CC=CC=C2C(=O)N1CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585398
Record name (1-Methylidene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

CAS RN

62100-28-1
Record name (1-Methylidene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Reactant of Route 2
(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Reactant of Route 3
(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Reactant of Route 4
(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Reactant of Route 5
(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Reactant of Route 6
(1-methylene-3-oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid

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